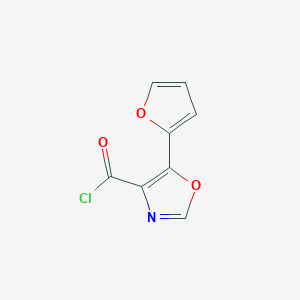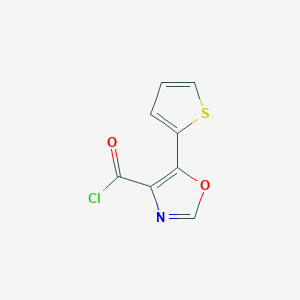
3-(Aminomethyl)indoline
Descripción general
Descripción
3-(Aminomethyl)indoline is a chemical compound that belongs to the indoline family, which is a subset of indole derivatives. Indoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an indoline core with an aminomethyl group attached to the third position of the indoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)indoline can be achieved through various methods. One common approach involves the reductive amination of indoline-3-carboxaldehyde with an appropriate amine source. This reaction typically uses a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild conditions.
Another method involves the cyclization of N-(2-nitrobenzyl)amines, followed by reduction of the nitro group to an amine. This process can be catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One such method is the catalytic hydrogenation of 3-(Nitromethyl)indoline, which is synthesized from indoline through nitration and subsequent reduction steps. The hydrogenation process is typically carried out in the presence of a metal catalyst such as palladium or platinum.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can yield secondary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Secondary amines.
Substitution: Various substituted indoline derivatives.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)indoline has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various indoline-based compounds with potential pharmaceutical applications.
Biology
In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological targets, making them valuable tools for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound derivatives have shown promise as therapeutic agents. They have been investigated for their potential to treat various diseases, including cancer, inflammation, and neurological disorders. The compound’s ability to modulate specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and manufacturing.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)indoline and its derivatives involves their interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The aminomethyl group allows the compound to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
For example, in medicinal applications, this compound derivatives may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparación Con Compuestos Similares
3-(Aminomethyl)indoline can be compared with other indoline derivatives and similar compounds to highlight its uniqueness.
Similar Compounds
Indoline: The parent compound of this compound, which lacks the aminomethyl group.
3-(Methylamino)indoline: A derivative with a methylamino group instead of an aminomethyl group.
3-(Hydroxymethyl)indoline: A derivative with a hydroxymethyl group instead of an aminomethyl group.
Uniqueness
The presence of the aminomethyl group in this compound imparts unique chemical and biological properties to the compound. This functional group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.
Propiedades
IUPAC Name |
2,3-dihydro-1H-indol-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,11H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXLQEOIUNXHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride](/img/structure/B3043759.png)
![Imidazo[1,2-b]pyridazine-2-carbonyl chloride](/img/structure/B3043761.png)
![Imidazo[1,2-b]isoxazole-2-carbonyl chloride](/img/structure/B3043762.png)
![Imidazo[1,2-c]pyrimidine-2-carbonyl chloride](/img/structure/B3043763.png)

![5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3043765.png)


